molecular formula C14H8N4O2 B13230418 6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

Cat. No.: B13230418
M. Wt: 264.24 g/mol
InChI Key: QGAFHZOOSXTYOA-UHFFFAOYSA-N
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Description

6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a triazolopyridine core substituted with a 3-cyanophenyl group at position 6 and a carboxylic acid moiety at position 7.

Properties

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

6-(3-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C14H8N4O2/c15-6-9-2-1-3-10(4-9)11-5-12(14(19)20)13-16-8-17-18(13)7-11/h1-5,7-8H,(H,19,20)

InChI Key

QGAFHZOOSXTYOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C(=NC=N3)C(=C2)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can be achieved through various methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method utilizes enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is performed at 140°C in a microwave medium, resulting in an 89% yield within 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The eco-friendly nature of this method, along with its high yield and short reaction time, makes it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazolopyridine core.

    Substitution: The compound can undergo substitution reactions, particularly at the cyanophenyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, resulting in a variety of substituted triazolopyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The substituent position and functional groups significantly influence physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Positions Molecular Formula Molecular Weight Key Properties/Applications
6-(3-Cyanophenyl)-triazolo[1,5-a]pyridine-8-carboxylic acid 6-(3-CN-Ph), 8-COOH C₁₄H₈N₄O₂ 280.24 High electronic density from CN; potential kinase inhibition
6-(4-Cyanophenyl)-triazolo[1,5-a]pyridine-8-carboxylic acid 6-(4-CN-Ph), 8-COOH C₁₄H₈N₄O₂ 280.24 Para-CN enhances planarity; improved receptor binding
6-(2-Fluorophenyl)-triazolo[1,5-a]pyridine-8-carboxylic acid 6-(2-F-Ph), 8-COOH C₁₃H₈FN₃O₂ 257.22 Fluorine’s electronegativity stabilizes aromatic interactions
2-(2-Hydroxyphenyl)-triazolo[1,5-a]pyridine-8-carboxylic acid 2-(2-OH-Ph), 8-COOH C₁₃H₉N₃O₃ 255.23 Hydroxyl group increases solubility; herbicide applications
6-Bromo-triazolo[1,5-a]pyridine-8-carboxylic acid 6-Br, 8-COOH C₇H₄BrN₃O₂ 249.99 Bromine enables cross-coupling reactions

Key Differences and Implications

  • Cyano Position: The meta-cyano group in the target compound introduces steric hindrance and electronic effects distinct from the para-cyano isomer. The para position allows greater planarity, enhancing interactions with flat binding pockets (e.g., enzyme active sites) .
  • Carboxylic Acid : The 8-carboxylic acid is conserved across analogs, suggesting its critical role in hydrogen bonding or salt bridge formation in biological targets .
  • Halogen vs. Polar Groups : Bromine (in 6-Bromo analog) offers a synthetic handle for further functionalization, whereas fluorine (in 2-Fluorophenyl analog) improves metabolic stability and lipophilicity .

Palladium-Catalyzed Cyanation

The 3-cyanophenyl substituent in the target compound can be introduced via palladium-catalyzed reactions using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate. For example, 8-bromo-triazolo[1,5-a]pyridines undergo cyanation to yield 8-cyano derivatives, as demonstrated in the synthesis of PDE10 inhibitors .

Cyclization and Functionalization

Triazolo[1,5-a]pyridine cores are often synthesized via cyclization of N-aminopyridines with carboxamides or ketones. For instance, reactions with ethyl acetoacetate yield methyl-substituted derivatives, which can be further modified .

Structural Insights

X-ray crystallography of ethyl 6-methyl-8-phenyl-triazolo[1,5-a]pyridine-8-carboxylate reveals a planar triazolopyridine core (RMSD = 0.0068 Å) with a 61.4° dihedral angle between the phenyl and triazolopyridine rings. This geometry suggests steric effects from substituents like 3-cyanophenyl may alter binding conformations .

Biological Activity

6-(3-Cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid (CAS Number: 2060050-15-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C₁₄H₈N₄O₂
  • Molecular Weight : 264.24 g/mol
  • Structure : The compound features a triazolo-pyridine scaffold which is significant in various biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds related to the triazolo-pyridine family exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast, colon, and lung cancer cell lines.
  • Mechanism of Action : The antiproliferative activity may not solely rely on inhibition of dihydrofolate reductase (DHFR), suggesting alternative mechanisms such as apoptosis induction or cell cycle arrest may be involved .

Enzyme Inhibition

The compound has shown potential in inhibiting key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory effects were noted with IC₅₀ values ranging from 3.07 nM to 87.26 nM across different derivatives .
  • Carbonic Anhydrases (hCA I and II) : These isoforms were also inhibited effectively with IC₅₀ values between 1.47 nM and 10.06 nM for hCA I and 3.55 nM to 7.66 nM for hCA II .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications on the triazole ring and the incorporation of electron-withdrawing groups like cyanophenyl have been shown to improve efficacy against cancer cell lines.

Data Tables

Biological ActivityCell LineIC₅₀ Value (nM)Reference
AChE InhibitionVarious3.07 - 87.26
hCA I InhibitionVarious1.47 - 10.06
hCA II InhibitionVarious3.55 - 7.66
AntiproliferativeBreastNot specified
AntiproliferativeColonNot specified
AntiproliferativeLungNot specified

Case Studies

Several case studies have explored the synthesis and biological evaluation of derivatives based on the triazolo-pyridine scaffold:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antiproliferative activities against cancer cell lines, indicating that structural modifications significantly influenced their potency .
  • Inhibition Studies : Another investigation focused on the inhibitory effects on AChE and carbonic anhydrases, demonstrating that certain modifications could enhance selectivity and potency against these targets .

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